TED-347 HCl is a small-molecule compound identified as a potent inhibitor of the TEA domain transcription factors, particularly in the context of their interaction with the YAP (Yes-associated protein) signaling pathway. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, where TEAD proteins play a crucial role in tumorigenesis and stemness maintenance.
TED-347 HCl was developed through structure-based design approaches aimed at targeting the TEAD-YAP protein-protein interaction, which is vital for various cellular processes, including proliferation and survival in cancer cells. The synthesis and characterization of TED-347 HCl have been documented in several studies that explore its binding affinity and inhibitory effects on TEAD activity .
TED-347 HCl belongs to a class of compounds known as TEAD inhibitors. These inhibitors are characterized by their ability to disrupt the interaction between TEAD transcription factors and their co-activators, such as YAP. This disruption can lead to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
The synthesis of TED-347 HCl involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic pathway typically includes:
Technical details regarding these synthetic routes are often outlined in research articles, which provide insights into reaction conditions, yields, and purification methods used to obtain TED-347 HCl .
The molecular structure of TED-347 HCl features a complex arrangement that allows for effective binding to the hydrophobic pockets of TEAD proteins. Key structural components typically include:
Crystallographic studies have provided detailed insights into the binding conformation of TED-347 HCl within the TEAD protein structure, revealing critical interactions that facilitate its inhibitory action .
TED-347 HCl primarily acts through reversible binding to the TEAD proteins, inhibiting their interaction with YAP. The chemical reactions involved include:
Technical details on these mechanisms are often elucidated through biochemical assays and structural biology techniques .
The mechanism by which TED-347 HCl exerts its effects involves several steps:
Data from various studies indicate that this mechanism effectively reduces tumor growth in preclinical models .
TED-347 HCl is characterized by certain physical properties that influence its behavior in biological systems:
The chemical properties include:
Relevant data regarding these properties can be found in chemical databases and experimental reports .
TED-347 HCl has significant potential applications in scientific research and therapeutic development:
Ongoing studies continue to explore its full therapeutic potential and optimize its chemical structure for improved efficacy and safety profiles .
The Hippo signaling pathway is an evolutionarily conserved regulator of organ size, tissue homeostasis, and cell proliferation. Its dysregulation is implicated in diverse cancers due to hyperactivation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). These effectors form complexes with TEAD (transcriptional enhanced associate domain) transcription factors (TEAD1–4), driving oncogenic gene expression programs [1] [3].
Oncogenic Processes Driven by TEAD-YAP/TAZ:
Molecular Mechanisms of Dysregulation:
Table 1: Oncogenic Processes Driven by YAP/TAZ-TEAD Activation
Cancer Type | Molecular Mechanism | Functional Outcome |
---|---|---|
Head and Neck SCC | FAT1 mutation; YAP1 amplification | Enhanced cancer stemness and tumor growth |
Gastric Cancer | USP12-mediated YAP stabilization | Increased proliferation and migration |
Breast Cancer | TAZ-driven basal-like transformation | Metastasis and therapy resistance |
Glioblastoma | TAZ-induced VEGF-C release | Angiogenesis and invasion |
TEAD transcription factors undergo auto-palmitoylation at a conserved cysteine residue (e.g., C360 in TEAD4), which induces conformational changes to strengthen YAP/TAZ binding. Inhibiting this palmitoylation disrupts the TEAD-YAP/TAZ interface, offering a therapeutic strategy for YAP-dependent cancers [4] [6].
Allosteric Regulation of TEAD:
Table 2: Structural Features of TEAD Palmitoylation Inhibitors
Inhibitor | Binding Mechanism | Key Interactions | Cellular IC₅₀ |
---|---|---|---|
VT-105 | Non-covalent, deep pocket binding | H-bond with Glu347; hydrophobic contacts | 0.85 µM (TEAD4) |
MGH-CP12 | Competitive palmitate displacement | Bromine-enhanced hydrophobic stabilization | 0.30 µM (TEAD2) |
TED-347 HCl | Novel Glu347 subpocket engagement | Extended H-bond network; sulfone moiety | <0.10 µM* |
*Estimated from structural analogues in [4]*
Therapeutic Limitations and Resistance Mechanisms:
Table 3: Resistance Mechanisms to TEAD Inhibition
Resistance Mechanism | Key Effectors | Therapeutic Countermeasure |
---|---|---|
VGLL3-SOX4-PI3K/AKT axis | SOX4, PIK3C2B, AKT | AKT inhibitors (e.g., capivasertib) |
MAPK/AP-1 feedback | FOSL1, JUN, ERK | MEK inhibitors (e.g., trametinib) |
Acyl-CoA overexpression | ACLY, FASN, palmitoyl-CoA | Metabolic modulators (e.g., ND-646) |
Structural Insights Guiding Inhibitor Design:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2